N'-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide
CAS No.: 477735-04-9
Cat. No.: VC16175147
Molecular Formula: C24H26N4O2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477735-04-9 |
|---|---|
| Molecular Formula | C24H26N4O2 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C24H26N4O2/c1-30-22-14-12-18(13-15-22)23-20(17-28(27-23)21-10-6-3-7-11-21)16-25-26-24(29)19-8-4-2-5-9-19/h3,6-7,10-17,19H,2,4-5,8-9H2,1H3,(H,26,29)/b25-16+ |
| Standard InChI Key | QXGKSCZTLBEGCU-PCLIKHOPSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3CCCCC3)C4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3CCCCC3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Properties
Chemical Identity
N'-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)cyclohexanecarbohydrazide features a pyrazole core substituted with a 4-methoxyphenyl group at position 3 and a phenyl group at position 1. The hydrazide moiety is conjugated to a cyclohexane ring via a methylene bridge. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]cyclohexanecarboxamide |
| Molecular Formula | C₂₄H₂₆N₄O₂ |
| Molecular Weight | 402.5 g/mol |
| SMILES | COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3CCCCC3)C4=CC=CC=C4 |
| InChIKey | QXGKSCZTLBEGCU-PCLIKHOPSA-N |
The E-configuration of the imine bond (C=N) is critical for its biological activity, as confirmed by NMR and X-ray crystallography.
Synthesis and Optimization
Reaction Pathway
The synthesis involves three stages:
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Pyrazole Core Formation: 4-Methoxyphenylhydrazine reacts with 1-phenyl-1,3-diketone under acidic conditions to yield 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
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Hydrazide Preparation: Cyclohexanecarbohydrazide is synthesized via hydrazinolysis of cyclohexanecarbonyl chloride.
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Condensation: The aldehyde intermediate undergoes Schiff base condensation with cyclohexanecarbohydrazide in ethanol under reflux, catalyzed by acetic acid.
Yield and Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (5 mol%) |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Alternative protocols using deep eutectic solvents (e.g., choline chloride-glycerol) have been explored for analogous pyrazole derivatives, improving yields to 76–85% while reducing toxicity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.68 (s, 1H, pyrazole-C4-H),
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δ 7.70–7.61 (m, 9H, aromatic H),
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δ 3.97 (s, 3H, OCH₃),
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δ 2.42–1.20 (m, 10H, cyclohexane H).
-
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¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (IR)
Peaks at 1,652 cm⁻¹ (C=O stretch), 1,600 cm⁻¹ (C=N stretch), and 1,519 cm⁻¹ (aromatic C=C) confirm functional groups.
Mass Spectrometry
ESI-MS exhibits a molecular ion peak at m/z 403.2 [M+H]⁺, consistent with the molecular formula C₂₄H₂₆N₄O₂.
Biological Activity and Applications
Anticancer Activity
In silico docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) toward EGFR kinase, a target in non-small cell lung cancer.
Anti-Inflammatory Effects
Molecular dynamics simulations suggest inhibition of COX-2 (IC₅₀ = 1.8 µM), outperforming ibuprofen (IC₅₀ = 4.2 µM).
Computational and Nanoformulation Studies
Density Functional Theory (DFT)
HOMO-LUMO calculations (ΔE = 3.1 eV) indicate electron-deficient regions at the pyrazole and hydrazide moieties, favoring electrophilic interactions.
Nanoparticle Fabrication
Reprecipitation methods yield spherical nanoparticles (150–200 nm) with a redshifted UV-Vis absorption (λₘₐₓ = 305 → 310 nm), suggesting potential in drug delivery .
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